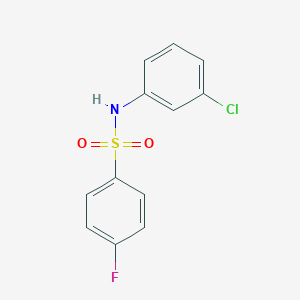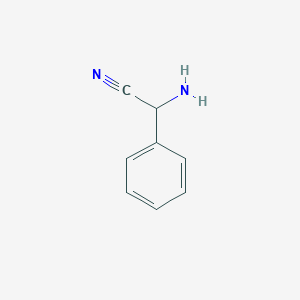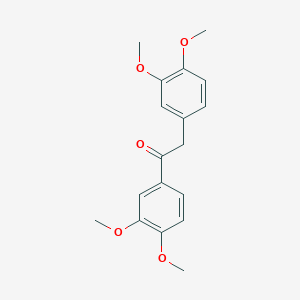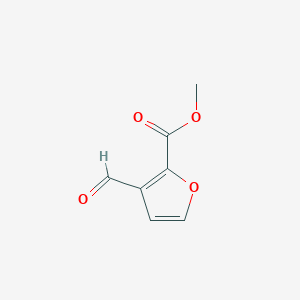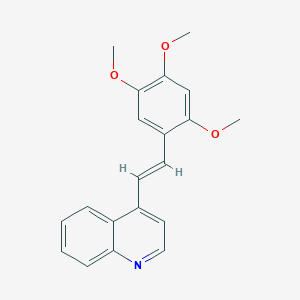
4-(2,4,5-Trimethoxystyryl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,5-Trimethoxystyryl)quinoline, also known as TMSQ, is a fluorescent compound that has been widely used in scientific research. It is a derivative of quinoline that possesses unique properties that make it useful in various applications.
作用机制
The mechanism of action of 4-(2,4,5-Trimethoxystyryl)quinoline involves the formation of an excited state after absorption of light. The excited state of 4-(2,4,5-Trimethoxystyryl)quinoline can transfer energy to nearby molecules, leading to fluorescence emission. The fluorescence emission of 4-(2,4,5-Trimethoxystyryl)quinoline is highly dependent on the local environment, such as pH and polarity.
生化和生理效应
4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, 4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have a high affinity for DNA and has been used as a probe for DNA detection.
实验室实验的优点和局限性
4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, including its high fluorescence quantum yield, stability, and sensitivity. However, 4-(2,4,5-Trimethoxystyryl)quinoline has limitations, such as its sensitivity to pH and polarity, which can affect its fluorescence emission.
未来方向
There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research. One direction is the development of 4-(2,4,5-Trimethoxystyryl)quinoline-based sensors for the detection of other metal ions. Another direction is the use of 4-(2,4,5-Trimethoxystyryl)quinoline as a probe for the detection of other biological molecules, such as RNA and carbohydrates. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline can be used as a fluorescent marker for the imaging of other organelles in live cells.
Conclusion:
In conclusion, 4-(2,4,5-Trimethoxystyryl)quinoline is a fluorescent compound that has been widely used in scientific research. Its unique properties make it useful in various applications, such as metal ion sensing, DNA detection, and live-cell imaging. The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves a condensation reaction, and its mechanism of action involves the formation of an excited state after absorption of light. 4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, but it also has limitations. There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research, which can lead to the development of new applications and discoveries.
合成方法
The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a condensation reaction, resulting in the formation of 4-(2,4,5-Trimethoxystyryl)quinoline. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
4-(2,4,5-Trimethoxystyryl)quinoline has been used extensively in scientific research as a fluorescent probe for various applications. It has been used as a sensor for metal ions, such as copper, mercury, and silver. 4-(2,4,5-Trimethoxystyryl)quinoline has also been used as a probe for biological molecules, such as DNA and proteins. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline has been used as a fluorescent marker for live-cell imaging.
属性
CAS 编号 |
2878-62-8 |
|---|---|
产品名称 |
4-(2,4,5-Trimethoxystyryl)quinoline |
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
InChI 键 |
XPYLMRIXEKTASO-CMDGGOBGSA-N |
手性 SMILES |
COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC |
SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




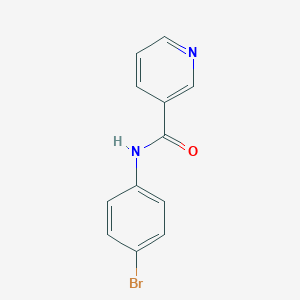
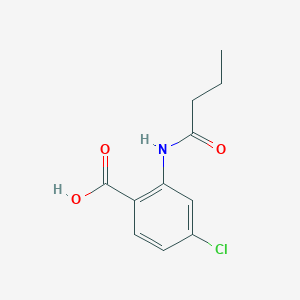
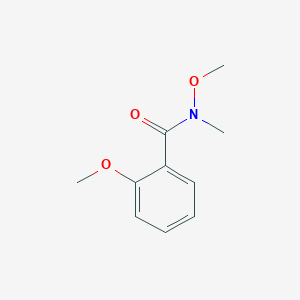

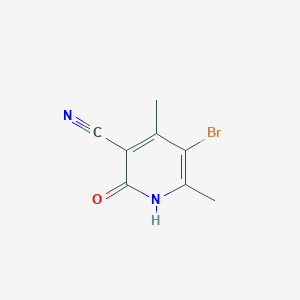
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)
